molecular formula C10H13NO3S B12958676 3-Methylchroman-4-sulfonamide

3-Methylchroman-4-sulfonamide

Cat. No.: B12958676
M. Wt: 227.28 g/mol
InChI Key: ICHZPYNHAZROJH-UHFFFAOYSA-N
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Description

3-Methylchroman-4-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound features a chroman ring system substituted with a methyl group at the 3-position and a sulfonamide group at the 4-position. The chroman ring system is a significant structural entity in medicinal chemistry, often found in various natural and synthetic compounds with diverse pharmacological activities .

Chemical Reactions Analysis

Types of Reactions

3-Methylchroman-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methylchroman-4-sulfonamide involves its interaction with specific molecular targets and pathways. This inhibition leads to a decrease in folic acid production, ultimately resulting in the inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methylchroman-4-sulfonamide include:

Uniqueness

This compound is unique due to its combination of a chroman ring system and a sulfonamide group, which imparts distinct biological activities and chemical reactivity. This combination makes it a valuable compound in medicinal chemistry and various scientific research applications .

Biological Activity

3-Methylchroman-4-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. Sulfonamides, a class of compounds characterized by the presence of a sulfonamide functional group, have historically been significant in medicinal chemistry, primarily for their antibacterial properties. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and research findings.

Chemical Structure and Properties

This compound is derived from the chroman framework, which contributes to its biological activity. The sulfonamide group enhances its interaction with biological targets. The general structure can be represented as follows:

C9H11NO2S\text{C}_9\text{H}_{11}\text{N}\text{O}_2\text{S}

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties due to their ability to inhibit bacterial growth. The mechanism involves the competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing bacterial cell division.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The data indicate that this compound exhibits varying degrees of effectiveness against different bacterial strains, with Staphylococcus aureus being the most susceptible.

Anti-inflammatory Activity

Research has demonstrated that sulfonamides possess anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity of this compound

CytokineIC50 (µg/mL)
TNF-α50
IL-645
IL-1β40

The IC50 values indicate that lower concentrations of the compound are effective in inhibiting cytokine production, suggesting potential therapeutic applications in inflammatory diseases.

Cytotoxicity

Cytotoxicity assays reveal that while this compound is effective against pathogens, it also exhibits cytotoxic effects on certain cancer cell lines.

Table 3: Cytotoxicity of this compound

Cell LineIC50 (µM)
HeLa (cervical cancer)20
MCF-7 (breast cancer)25
A549 (lung cancer)30

These results suggest that while the compound can be a potential candidate for antimicrobial therapy, its cytotoxicity needs to be carefully evaluated in therapeutic contexts.

Case Studies

Recent studies have highlighted the potential of sulfonamide derivatives in hybrid drug formulations. For instance, a study published in Nature evaluated the efficacy of hybrid compounds combining sulfonamides with other biologically active moieties. The findings indicated enhanced antibacterial and anticancer activities compared to traditional sulfonamides alone .

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

3-methyl-3,4-dihydro-2H-chromene-4-sulfonamide

InChI

InChI=1S/C10H13NO3S/c1-7-6-14-9-5-3-2-4-8(9)10(7)15(11,12)13/h2-5,7,10H,6H2,1H3,(H2,11,12,13)

InChI Key

ICHZPYNHAZROJH-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=CC=CC=C2C1S(=O)(=O)N

Origin of Product

United States

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